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Compound of Interest

Compound Name:
1-p-Tolyl-cyclohexanecarbonyl

chloride

CAS No.: 676348-46-2

Cat. No.: B3183139

Get Quote

Technical Guide: 1-(p-Tolyl)cyclohexanecarbonyl
chloride
Molecular Architecture, Synthesis, and Application
in Drug Discovery
Executive Summary
1-(p-Tolyl)cyclohexanecarbonyl chloride (CAS: 676348-46-2) is a highly reactive acyl chloride

characterized by a quaternary carbon center at the 1-position of the cyclohexane ring. This

structural motif—a lipophilic cyclohexane scaffold geminally substituted with an aromatic ring

and a carbonyl group—is a critical pharmacophore in medicinal chemistry. It serves as a

precursor for Kv1.5 potassium channel blockers (anti-arrhythmics) and is structurally

homologous to CNS-active agents like venlafaxine and phencyclidine (PCP) derivatives, where

the "1-arylcyclohexyl" geometry dictates receptor selectivity.
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The defining feature of this molecule is the quaternary carbon (C1). Unlike simple acid

chlorides, the carbonyl group here is shielded by the cyclohexane ring and the bulky p-tolyl

group.

2.1 Steric and Electronic Profile
Quaternary Center: The C1 carbon is bonded to four non-hydrogen groups (Carbonyl, Aryl,

C2-methylene, C6-methylene). This creates significant steric hindrance, reducing the rate of

nucleophilic attack compared to non-hindered analogs (e.g., benzoyl chloride).

Conformational Locking: The cyclohexane ring typically adopts a chair conformation.

Thermodynamic Preference: The bulky p-tolyl group (A-value ~2.8 kcal/mol) strongly

prefers the equatorial position to minimize 1,3-diaxial interactions.

Result: The chlorocarbonyl group (-COCl) is forced into the axial position. This axial

orientation further shields the carbonyl carbon from nucleophilic approach, requiring

forcing conditions (catalysis or heat) for subsequent derivatization.

Electronic Effect: The p-methyl group on the phenyl ring is a weak electron-donating group

(inductive effect). This slightly increases the electron density of the aromatic ring but has

minimal direct resonance impact on the carbonyl carbon due to the insulating quaternary

center.

2.2 Predicted Spectroscopic Signatures
H NMR:

7.10–7.30 ppm: Aromatic AA'BB' system (p-tolyl).

2.35 ppm: Singlet (Ar-CH

).

1.20–2.50 ppm: Multiplets (Cyclohexane protons). Note: The axial/equatorial protons will
show distinct splitting due to the rigid conformation.

IR Spectroscopy:
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: ~1790–1800 cm

(Characteristic sharp band for acid chlorides, shifted higher than acids/esters).

Synthetic Methodology
Synthesis of sterically crowded acid chlorides requires protocols that overcome the lack of

-hydrogens and steric shielding.

3.1 Synthesis Workflow (DOT Diagram)
The standard route proceeds from the nitrile precursor via the carboxylic acid.
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Figure 1: Synthetic pathway from the nitrile precursor to the target acid chloride.

3.2 Detailed Protocol: Acid to Acid Chloride Conversion
Rationale: The conversion of the hindered 1-(p-tolyl)cyclohexanecarboxylic acid to its chloride

requires thionyl chloride (SOCl

) with DMF catalysis. The Vilsmeier-Haack intermediate formed by DMF/SOCl

is essential to activate the sterically crowded carboxyl group.

Reagents:

1-(p-Tolyl)cyclohexanecarboxylic acid (1.0 eq)

Thionyl Chloride (2.0 – 3.0 eq)
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N,N-Dimethylformamide (DMF) (0.05 eq - Catalyst)[1]

Solvent: Dichloromethane (DCM) or Toluene (optional; neat is preferred for difficult

substrates).

Step-by-Step Procedure:

Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser,

and a drying tube (CaCl

or Ar balloon).

Addition: Charge the flask with the carboxylic acid. If using solvent, add dry DCM (5 vol). If

neat, proceed to step 3.

Activation: Add Thionyl Chloride dropwise. Caution: Gas evolution (SO

, HCl).

Catalysis: Add catalytic DMF (1-2 drops). Vigorous bubbling indicates initiation.

Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for neat/toluene) for 2–4 hours.

Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or IR

(disappearance of broad -OH stretch).

Workup: Evaporate excess SOCl

and solvent under reduced pressure.

Purification: The residue is typically used directly (crude) due to the hydrolytic instability of

acid chlorides. If necessary, distill under high vacuum.

Reactivity & Applications in Drug Development
4.1 The "Crowded Carbonyl" Challenge
The quaternary center makes this acid chloride resistant to hydrolysis compared to linear

analogs, but it also slows down desired coupling reactions.
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Nucleophilic Acyl Substitution: When reacting with amines to form amides (e.g., for Kv1.5

blockers), use a strong base (Et

N or DIPEA) and potentially a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the
attack.

4.2 Key Application: Kv1.5 Blockers
Research indicates this scaffold is used to synthesize tetrazole-derived blockers for the Kv1.5

potassium channel, a target for treating atrial fibrillation.

Mechanism of Action (SAR): The lipophilic 1-(p-tolyl)cyclohexyl group anchors the molecule in

the channel pore, while the carbonyl-derived moiety (amide/tetrazole) interacts with the polar

residues of the channel vestibule.

4.3 Biological Pathway Context (DOT Diagram)
The following diagram illustrates the role of this scaffold in the synthesis of bioactive Kv1.5

blockers.
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Figure 2: Application of the scaffold in developing atrial-selective anti-arrhythmic agents.

Quantitative Data Summary
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Property Value / Description Note

Formula

C

H

ClO

Molecular Weight 236.74 g/mol

Physical State Solid or Viscous Oil
Low melting point solid

expected

Reactivity High (Electrophile) Moisture Sensitive

Precursor CAS 1206-13-9
1-(p-

Tolyl)cyclohexanecarbonitrile

Key Use Intermediate Kv1.5 Blockers, CNS Ligands
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloride-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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